molecular formula C11H12O2 B044456 肉桂酸乙酯 CAS No. 103-36-6

肉桂酸乙酯

货号 B044456
CAS 编号: 103-36-6
分子量: 176.21 g/mol
InChI 键: KBEBGUQPQBELIU-CMDGGOBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethyl cinnamate is the ester of cinnamic acid and ethanol. It is present in the essential oil of cinnamon . Pure ethyl cinnamate has a "fruity and balsamic odor, reminiscent of cinnamon with an amber note" .


Synthesis Analysis

Ethyl cinnamate can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid . Another method involves the reaction of ethyl acetate with benzaldehyde in the presence of sodium as base .


Molecular Structure Analysis

The molecular formula of Ethyl cinnamate is C11H12O2. It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .


Chemical Reactions Analysis

The synthesis of Ethyl cinnamate begins with the chemical reaction between ethanol and cinnamic acid. The reaction is carried in the presence of an acid catalyst such as sulfuric acid that catalyzes the reaction and results in the formation of ethyl cinnamate as the final product .


Physical And Chemical Properties Analysis

Ethyl cinnamate is a colorless liquid with a fruity and balsamic odor, reminiscent of cinnamon with an amber note . It has a molecular weight of 176.21, a melting point of 12 °C, a boiling point of 272 °C, and a flash point of 93.5 °C . It is soluble in ethanol, ethyl acetate, ether, and acetone, and is insoluble in water .

作用机制

安全和危害

Ethyl cinnamate is moderately toxic by ingestion . It is combustible and when heated to decomposition, it emits acrid smoke and irritating fumes . Contact with skin, eyes, and clothing should be avoided . If swallowed, immediate medical assistance is recommended .

未来方向

Ethyl cinnamate has potential applications in the food industry, especially for beverages and baked goods. Its application in the cosmetic and pharmaceutical industry is also significant due to the characteristic flavor and fragrance, as well as high boiling point and stability . Future research will delve into exploring the relationship between microorganisms and active ingredients in yellow rice wine, improving both the quality and functionality of the wine .

属性

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017688
Record name ethyl-(E)-cinnamate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note
Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
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Record name Ethyl cinnamate
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Record name Ethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; miscible in alcohols, miscible (in ethanol)
Record name Ethyl cinnamate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.044-1.051
Record name Ethyl cinnamate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.00327 [mmHg]
Record name Ethyl cinnamate
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Product Name

Ethyl cinnamate

CAS RN

4192-77-2, 103-36-6
Record name Ethyl (E)-cinnamate
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Record name Ethyl cinnamate
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Record name Ethyl trans-cinnamate
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Record name ETHYL CINNAMATE
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Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
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Record name Ethyl cinnamate
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Record name ETHYL CINNAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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